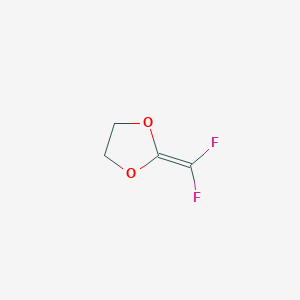
2-(Difluoromethylene)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethylene)-1,3-dioxolane is an organic compound that features a difluoromethylene group attached to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated in situ using reagents such as difluoromethyltriphenylphosphonium bromide and a strong base . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production methods for 2-(Difluoromethylene)-1,3-dioxolane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-(Difluoromethylene)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylene-containing carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethylene ketones, while reduction can produce difluoromethyl derivatives .
科学的研究の応用
2-(Difluoromethylene)-1,3-dioxolane has several applications in scientific research:
作用機序
The mechanism by which 2-(Difluoromethylene)-1,3-dioxolane exerts its effects involves the interaction of the difluoromethylene group with various molecular targets. The electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
類似化合物との比較
Similar Compounds
Difluoromethylene-containing compounds: These include other difluoromethylene derivatives such as difluoromethylene ketones and difluoromethylene alcohols.
Fluorinated dioxolanes: Compounds like 2-(Trifluoromethyl)-1,3-dioxolane share structural similarities but differ in the number and arrangement of fluorine atoms.
Uniqueness
2-(Difluoromethylene)-1,3-dioxolane is unique due to the specific placement of the difluoromethylene group within the dioxolane ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
特性
CAS番号 |
533938-36-2 |
|---|---|
分子式 |
C4H4F2O2 |
分子量 |
122.07 g/mol |
IUPAC名 |
2-(difluoromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
InChIキー |
PZHLTTQVJSSKCP-UHFFFAOYSA-N |
正規SMILES |
C1COC(=C(F)F)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















